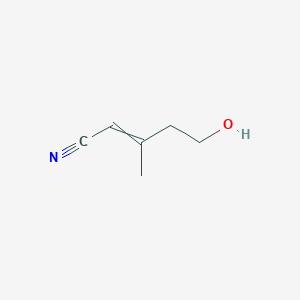
Asparaginyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparaginyl-glycine is a dipeptide composed of the amino acids asparagine and glycine. Dipeptides like this compound are important in various biological processes, including protein synthesis and metabolism. Asparagine is a non-essential amino acid, meaning the body can synthesize it, while glycine is the simplest amino acid, playing a crucial role in the formation of proteins and other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Asparaginyl-glycine can be synthesized through peptide bond formation between asparagine and glycine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions. Common reagents used in these reactions include carbodiimides (e.g., DCC) and coupling agents like HOBt.
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods, utilizing enzymes like asparaginyl endopeptidases. These enzymes catalyze the formation of peptide bonds with high specificity and efficiency. The use of recombinant DNA technology allows for the large-scale production of these enzymes, facilitating the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Asparaginyl-glycine can undergo various chemical reactions, including:
Oxidation: The amino groups in this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted dipeptides with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Asparaginyl-glycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying peptide bond formation and hydrolysis.
Biology: Plays a role in protein synthesis and metabolism studies.
Medicine: Investigated for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: Utilized in the production of bioactive peptides and as a precursor in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of asparaginyl-glycine involves its incorporation into proteins and peptides. The peptide bond between asparagine and glycine is formed through a condensation reaction, releasing a molecule of water. This dipeptide can interact with various enzymes and receptors, influencing biological pathways and processes. The molecular targets and pathways involved include protein synthesis machinery and metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Asparagine: An amino acid involved in protein synthesis and nitrogen metabolism.
Glycine: The simplest amino acid, playing a role in protein synthesis and neurotransmission.
Asparaginyl-alanine: Another dipeptide with similar properties but different biological activities.
Uniqueness: Asparaginyl-glycine is unique due to its specific combination of asparagine and glycine, which imparts distinct chemical and biological properties. Its simplicity and versatility make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
67576-72-1 |
|---|---|
Molekularformel |
C6H11N3O4 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4/c7-3(1-4(8)10)6(13)9-2-5(11)12/h3H,1-2,7H2,(H2,8,10)(H,9,13)(H,11,12)/t3-/m0/s1 |
InChI-Schlüssel |
KLKHFFMNGWULBN-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)O)N)C(=O)N |
Kanonische SMILES |
C(C(C(=O)NCC(=O)O)N)C(=O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


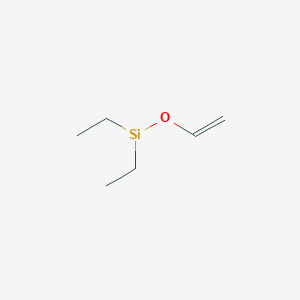
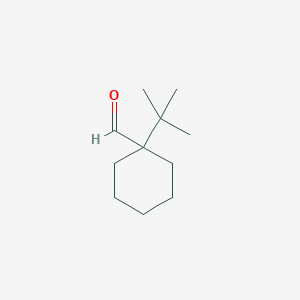

![2-Butyl-7,7,9,9-tetramethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14482117.png)
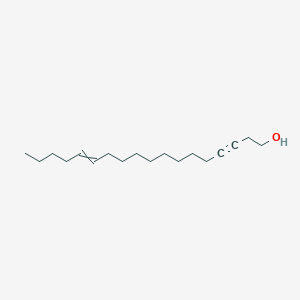
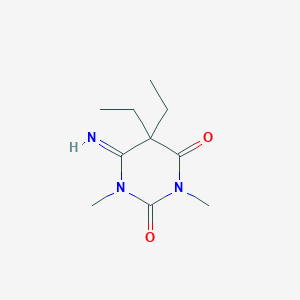
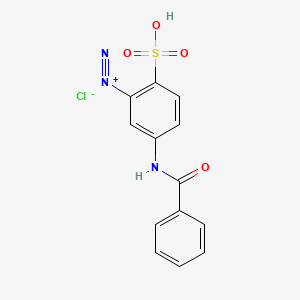
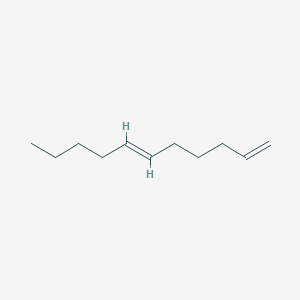
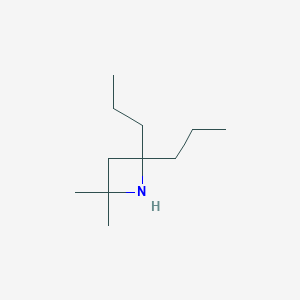
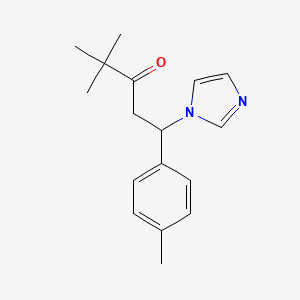

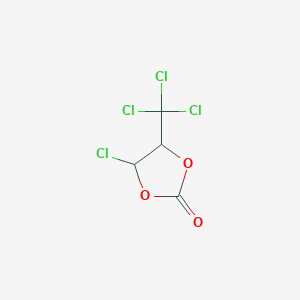
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
